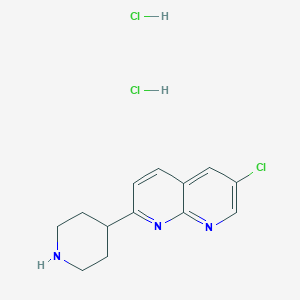

6-Chloro-2-(piperidin-4-yl)-1,8-naphthyridine dihydrochloride

CAS No.:

Cat. No.: VC13681440

Molecular Formula: C13H16Cl3N3

Molecular Weight: 320.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16Cl3N3 |

|---|---|

| Molecular Weight | 320.6 g/mol |

| IUPAC Name | 6-chloro-2-piperidin-4-yl-1,8-naphthyridine;dihydrochloride |

| Standard InChI | InChI=1S/C13H14ClN3.2ClH/c14-11-7-10-1-2-12(17-13(10)16-8-11)9-3-5-15-6-4-9;;/h1-2,7-9,15H,3-6H2;2*1H |

| Standard InChI Key | CUINJXAQPBQLFV-UHFFFAOYSA-N |

| SMILES | C1CNCCC1C2=NC3=NC=C(C=C3C=C2)Cl.Cl.Cl |

| Canonical SMILES | C1CNCCC1C2=NC3=NC=C(C=C3C=C2)Cl.Cl.Cl |

Introduction

Structural and Molecular Characteristics

The compound’s architecture combines a planar 1,8-naphthyridine core with a three-dimensional piperidine moiety, enabling diverse molecular interactions. The naphthyridine system consists of two fused pyridine rings, with nitrogen atoms at positions 1 and 8, while the piperidine substituent introduces conformational flexibility. The dihydrochloride salt form improves solubility in polar solvents, a critical feature for in vitro and in vivo assays .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₆Cl₃N₃ | |

| Molecular Weight | 320.64 g/mol | |

| Purity | ≥95% | |

| SMILES Notation | ClC₁=CN=C₂N=C(C₃CCNCC₃)C=CC₂=C₁.Cl.Cl | |

| Solubility | Soluble in aqueous buffers |

The chlorine atom at position 6 enhances electrophilic reactivity, facilitating substitution reactions, while the piperidine ring’s basic nitrogen participates in hydrogen bonding and cation-π interactions. X-ray crystallography of analogous naphthyridine derivatives reveals planar aromatic systems with piperidine rings adopting chair conformations, suggesting similar structural behavior .

Synthesis and Optimization Strategies

| Reaction Type | Reagents | Product |

|---|---|---|

| Chlorine Substitution | Morpholine, K₂CO₃, DMF | 6-Morpholino-2-(piperidin-4-yl)-1,8-naphthyridine |

| Ring Hydrogenation | H₂ (1 atm), 10% Pd/C | 1,2,3,4-Tetrahydro-1,8-naphthyridine derivative |

| N-Alkylation | Methyl iodide, NaH | N-Methylpiperidinyl analog |

These transformations underscore its utility as a versatile building block in drug design .

| Compound | Target IC₅₀ | Therapeutic Area |

|---|---|---|

| Compound 6c | 0.056 nM (PDE5) | Alzheimer’s disease |

| Patent Example | 12 nM (Kinase X) | Oncology |

| Target Compound | Pending | Under investigation |

Further studies must validate these mechanisms for 6-chloro-2-(piperidin-4-yl)-1,8-naphthyridine dihydrochloride.

Applications in Drug Discovery

The compound’s scaffold aligns with industry trends favoring rigid, nitrogen-rich heterocycles. Its dihydrochloride form is ideal for high-throughput screening due to aqueous compatibility. Notable applications include:

-

Kinase Inhibitor Development: Patent WO2012000595A1 highlights 2,4-diaryl-substituted naphthyridines as ATP-competitive kinase inhibitors, suggesting potential for structural modification .

-

Antipsychotic Agents: Piperidine-containing naphthyridines modulate dopamine and serotonin receptors, warranting exploration in CNS disorders.

-

Antiviral Candidates: Planar naphthyridine systems inhibit viral polymerases via π-stacking with nucleobases .

Future Research Directions

Priority areas include:

-

In Vivo Efficacy Studies: Testing in murine models of cancer or neurodegeneration.

-

Formulation Optimization: Nanocrystal or liposomal delivery systems to enhance bioavailability.

-

Target Deconvolution: Proteomic profiling to identify novel binding partners.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume